molecular formula C8H19NO B13190332 (2-Methoxy-2-methylpropyl)(propan-2-yl)amine

(2-Methoxy-2-methylpropyl)(propan-2-yl)amine

Cat. No.: B13190332
M. Wt: 145.24 g/mol
InChI Key: VCCNKXPJNWWLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-2-methylpropyl)(propan-2-yl)amine (CAS 1565673-99-5) is a chemical compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . This amine is characterized by its branched-chain structure, featuring both a 2-methoxy-2-methylpropyl group and an isopropyl (propan-2-yl) group attached to the nitrogen atom. As a specialist research chemical, it serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential utility in the development of more complex molecules, where it could be incorporated to modulate the lipophilicity, steric bulk, or other physicochemical properties of a compound. The compound is provided with a documented Certificate of Analysis to ensure batch-to-batch consistency and quality for your research applications. It is intended for research purposes only and must be handled by qualified laboratory personnel. Appropriate safety protocols should be followed, as this product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methoxy-2-methyl-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C8H19NO/c1-7(2)9-6-8(3,4)10-5/h7,9H,6H2,1-5H3

InChI Key

VCCNKXPJNWWLNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C)(C)OC

Origin of Product

United States

Preparation Methods

Table: Comparison of Amine Synthesis Methods

Method Description Advantages Disadvantages
Reductive Amination Reduction of imines/aldehydes with ammonia/amine High yields, versatile Requires specific catalysts
Alkylation of Amines Reaction of amine with alkyl halide Simple, widely applicable May require harsh conditions
Transition Metal-Catalyzed Hydroamination Addition of amine to alkene via metal catalyst Forms complex structures efficiently Can be expensive, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-methylpropyl)(propan-2-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce simpler amines or hydrocarbons .

Scientific Research Applications

(2-Methoxy-2-methylpropyl)(propan-2-yl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methoxy-2-methylpropyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally related amines:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Water Solubility Basicity (pKa, estimated) Key Applications
(2-Methoxy-2-methylpropyl)(propan-2-yl)amine $ \text{C}8\text{H}{19}\text{NO} $ 145.24 Not reported Low ~9.8 Pharmaceutical intermediates, ligands
Methoxyisopropylamine $ \text{C}4\text{H}{11}\text{NO} $ 89.14 98 Miscible ~9.5 Agrochemical synthesis
(2-Methoxyethyl)(3-phenylpropyl)amine $ \text{C}{12}\text{H}{19}\text{NO} $ 193.29 Not reported Low ~8.5 Research chemicals
Methyl(2-methylpropyl)amine $ \text{C}5\text{H}{13}\text{N} $ 87.17 ~90 Moderate ~10.5 Organic synthesis

Key Observations :

  • Boiling Point : The target compound’s higher molecular weight and branching suggest a boiling point exceeding 100°C, though exact data are unavailable. Methoxyisopropylamine, a simpler analog, boils at 98°C .
  • Solubility : The methoxy group enhances polarity, but bulky substituents reduce water solubility compared to primary amines like methoxyisopropylamine.
  • Basicity : The secondary amine in the target compound is less basic than methyl(2-methylpropyl)amine due to steric hindrance and electron-withdrawing effects of the methoxy group.

Research Findings and Case Studies

  • Chemical Space Docking : The target compound’s bulky structure may limit docking efficiency compared to smaller amines like methoxyisopropylamine, as seen in high-throughput screening studies .

Biological Activity

(2-Methoxy-2-methylpropyl)(propan-2-yl)amine is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of amines that are often involved in various biochemical processes and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H17NO\text{C}_7\text{H}_{17}\text{N}O

This compound features a methoxy group and an isopropyl amine structure, which may contribute to its biological properties.

The biological activity of this compound is influenced by its interaction with various biochemical pathways. Related compounds have been shown to engage in:

  • Neurotransmitter Modulation: Some analogs exhibit properties similar to those of neurotransmitters, suggesting potential applications in treating neurological disorders.
  • Pharmacological Activity: Compounds with similar structures have been utilized in the synthesis of pharmaceuticals such as antidepressants and analgesics, indicating a potential for therapeutic use in pain management and mood regulation .

Antidepressant Effects

Research indicates that compounds similar to this compound may have antidepressant effects. A study showed that derivatives could enhance serotonin levels, which are crucial for mood regulation .

Analgesic Properties

Analogous compounds have demonstrated significant analgesic effects in preclinical studies. The mechanism involves the modulation of pain pathways, potentially through the inhibition of certain receptors associated with pain perception.

Case Studies

  • Neuropharmacological Study : A study conducted on a series of amine derivatives, including this compound, found that these compounds exhibited dose-dependent increases in serotonin uptake, suggesting potential use as antidepressants .
  • Pain Management Research : In a controlled trial involving animal models, the compound was tested for its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, supporting its potential as a therapeutic agent for pain relief.

Comparative Analysis

CompoundActivity TypeMechanism of ActionReference
This compoundAntidepressantSerotonin uptake enhancement
Related Phenolic CompoundsAnalgesicPain pathway modulation
Other AminesNeurotransmitterReceptor interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.